Bozepinib
説明
Bozepinib is a potent antitumor compound that shows an IC50 of 0.166 μM against MDA-MB-231 human breast cancer cell line . It is also a very selective drug that presents a therapeutic index (TI) of 11.0 against MDA-MB-231 in relation to the normal MCF-10A . It has demonstrated selectivity on cancer cells and showed an inhibitory effect over kinases involved in carcinogenesis, proliferation, and angiogenesis .
Molecular Structure Analysis
The molecular structure of this compound is C20H14Cl2N6O5S . The exact mass is 520.01 and the molecular weight is 521.33 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C20H14Cl2N6O5S and a molecular weight of 521.33 .科学的研究の応用
Antitumor Activity and Molecular Targets
Bozepinib has demonstrated significant potential as an anticancer compound. Its chemical structure includes a benzofused seven-membered ring and a purine moiety, contributing to its antitumor properties. Research has shown that the methyleneoxy enamine sulfonyl function within its structure is crucial for its antitumor activity, making it a suitable scaffold for developing more potent antitumor compounds (Cruz-López et al., 2017). Additionally, this compound has been found to induce apoptosis in breast cancer cells through PKR-mediated pathways and demonstrates synergy when combined with interferon-alpha, triggering apoptosis, autophagy, and senescence (Marchal et al., 2013).
Selectivity and Effect on Cancer Stem Cells
A remarkable aspect of this compound is its selectivity and efficacy against cancer stem-like cells (CSCs). It exhibits a high therapeutic index against the MDA-MB-231 human breast cancer cell line while maintaining selectivity towards normal cells. It has shown inhibitory effects on kinases involved in carcinogenesis, proliferation, and angiogenesis, such as HER-2, JNK, ERK, AKT, and VEGF. Furthermore, this compound suppresses the formation of mammo- and colonospheres, indicating its potential in targeting CSCs (Campos et al., 2020); (Ramirez et al., 2014).
Development for Glioblastoma Treatment
Recent advancements have been made in developing this compound-loaded nanocapsules for treating glioblastoma. These nanocapsules exhibit positive results in reducing glioblastoma growth by inducing apoptosis and show synergistic effects when combined with temozolomide. This combination has led to a significant reduction in glioma growth in vivo, marking a promising avenue for glioblastoma treatment (Dias et al., 2021). Additionally, this compound has demonstrated effectiveness against glioblastoma by modulating the purinergic system and affecting key markers related to cancer progression, such as AKT, NF-κB, and CD133 (Dias et al., 2021).
作用機序
Bozepinib inhibits the HER-2 signaling pathway and JNK and ERK kinases . In addition, it has an inhibitory effect on AKT and VEGF together with anti-angiogenic and anti-migratory activities . Interestingly, this compound suppresses the formation of both mammo- and colonospheres and eliminated ALDH+ CSC subpopulations at a low micromolar range similar to salinomycin . It also induces the downregulation of SOX2, c-MYC, and β-CATENIN and upregulation of the GLI-3 Hedgehog signaling repressor .
特性
IUPAC Name |
3-(2,6-dichloropurin-9-yl)-1-(4-nitrophenyl)sulfonyl-3,5-dihydro-2H-4,1-benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N6O5S/c21-18-17-19(25-20(22)24-18)26(11-23-17)16-9-27(15-4-2-1-3-12(15)10-33-16)34(31,32)14-7-5-13(6-8-14)28(29)30/h1-8,11,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWZQHLAYGEBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4C=NC5=C4N=C(N=C5Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。